molecular formula C15H11NO5 B5063309 (2-Methyl-3-nitrobenzo[g][1]benzofuran-5-yl) acetate

(2-Methyl-3-nitrobenzo[g][1]benzofuran-5-yl) acetate

Cat. No.: B5063309
M. Wt: 285.25 g/mol
InChI Key: MIWVLIGAIPBGPV-UHFFFAOYSA-N
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Description

(2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate includes a benzofuran core with a nitro group and a methyl group attached, making it a unique and interesting compound for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate typically involves multiple steps. One common method starts with the preparation of the benzofuran core through the cyclization of substituted phenols and arylglyoxals. The nitro group is then introduced via nitration reactions using nitric acid and sulfuric acid. The final step involves the acetylation of the compound using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate shares similarities with other benzofuran derivatives such as:
    • 2-Methylbenzofuran
    • 3-Nitrobenzofuran
    • 5-Acetylbenzofuran

Uniqueness

Properties

IUPAC Name

(2-methyl-3-nitrobenzo[g][1]benzofuran-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-8-14(16(18)19)12-7-13(21-9(2)17)10-5-3-4-6-11(10)15(12)20-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWVLIGAIPBGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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